molecular formula C83H88CI2N8O29 B612304 6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride CAS No. 102961-72-8

6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride

Cat. No.: B612304
CAS No.: 102961-72-8
M. Wt: 1732.53
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex macrocyclic entity characterized by:

  • Functional diversity: Dichloro, dimethylamino, propylcarbamoyl, pentahydroxy, and hexaoxo groups, which enhance electronic interactions (e.g., hydrogen bonding, electrostatic forces).
  • Glycosylation: A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) moiety, common in antibiotics like vancomycin for target recognition .
  • Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in therapeutic applications.

Properties

IUPAC Name

6-[[5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-7-9-11-14-61(106)93-69-73(109)75(111)78(86(120)121)128-87(69)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)68-84(118)97-66(80(114)91-25-12-26-99(3)4)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)64(81(115)98-68)94-82(116)65(43)95-83(117)67-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)70(100(5)6)85(119)92-51(79(113)96-67)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,101-105,107-112H,7-14,25-27,37H2,1-6H3,(H,91,114)(H,92,119)(H,93,106)(H,94,116)(H,95,117)(H,96,113)(H,97,118)(H,98,115)(H,120,121);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSXACHJXZAERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H101Cl3N10O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1853.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex organic molecule with significant potential for biological activity due to its intricate structure and functional groups. This article explores its biological properties based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 562105-19-5
  • Molecular Formula : C104H114Cl2N14O21
  • Molecular Weight : 1967.0 g/mol

Structural Features

The molecule features multiple hydroxyl groups and a complex polycyclic structure that may contribute to its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit antimicrobial activity against various pathogens. The presence of chlorine substituents and dimethylamino groups is often associated with enhanced antimicrobial effects due to their ability to disrupt microbial membranes and interfere with metabolic processes.

The proposed mechanisms of action for similar compounds include:

  • Disruption of Cell Membranes : The amphiphilic nature allows these compounds to integrate into lipid bilayers.
  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes can hinder metabolic pathways crucial for pathogen survival.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies conducted on human cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells at lower concentrations.

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Normal Human Fibroblasts>100

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of multiple hydroxyl groups may enhance solubility and absorption in biological systems.
  • Distribution : High molecular weight suggests limited distribution; however, lipophilicity may facilitate tissue penetration.
  • Metabolism : Likely undergoes hepatic metabolism; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Primarily excreted via renal pathways; monitoring renal function is advisable during therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Evidence

Feature Target Compound Closest Analogue () Beta-Lactam Derivatives ()
Core structure Hexaazaundecacyclo framework Similar undecacyclo core Bicyclic (4-thia-1-azabicyclo[3.2.0])
Key substituents 9-methyldecanoylamino, dichloro, dimethylamino 10-methylundecanoylamino (alkyl chain variation) Pivalamido, phenylacetamido
Glycosylation 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl Identical glycosylation Absent
Ionization state Hydrochloride salt Free acid form Carboxylic acid or zwitterionic forms
Molecular weight Estimated >1500 Da Similar (alkyl chain difference adds ~14 Da) ~300–500 Da

Electronic and Geometric Considerations

  • Isovalency vs. Isoelectronicity: While the dichloro and dimethylamino groups confer electronic similarity to chlorinated antibiotics (e.g., chloramphenicol), the undecacyclo core’s geometry distinguishes it from simpler planar structures. Structural rigidity may limit binding to targets preferring flexible ligands .
  • Glycosylation impact : The sugar moiety’s orientation (evident in NMR shifts, e.g., H3' proton at 7.5 ppm in related compounds ) enhances solubility and target recognition, akin to glycopeptide antibiotics .

Analytical Differentiation from Isomers and Analogues

NMR Spectral Signatures

  • H3' proton shift : A 0.2 ppm upfield/downfield shift (e.g., 7.3 ppm in ADP-ribose vs. 7.5 ppm in Compound A ) can indicate substituent positioning (e.g., acetate vs. hydroxyl).
  • Diastereomeric differentiation : highlights distinct Rf values (0.53 vs. 0.44) and 13C NMR shifts (e.g., δ 27.9 vs. 29.1) for isomers, underscoring stereochemistry’s role in physicochemical properties .

Mass Spectrometry

  • High-resolution MS would differentiate the target compound (estimated m/z >1500) from smaller analogues (e.g., coumarin at m/z 146 ).

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